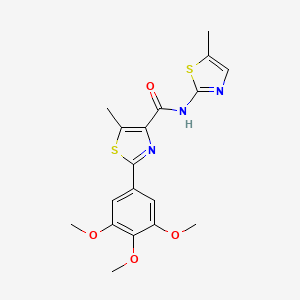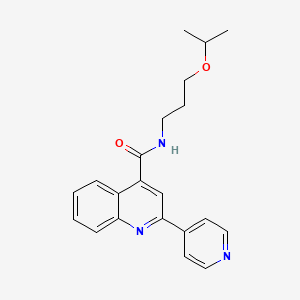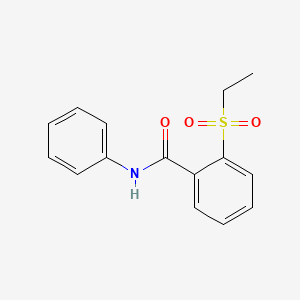![molecular formula C19H16F3N3O2 B11158391 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11158391.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines.
Final Coupling: The final step involves coupling the quinazolinone core with the trifluoromethyl-substituted phenyl group under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: Substitution reactions can take place at the phenyl ring, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazolinone core structure but lack the trifluoromethyl group.
Trifluoromethyl-substituted Phenyl Compounds: These compounds have the trifluoromethyl group but may differ in the core structure.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the combination of the quinazolinone core and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H16F3N3O2 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
2-(4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-2-16(25-11-23-15-9-4-3-8-14(15)18(25)27)17(26)24-13-7-5-6-12(10-13)19(20,21)22/h3-11,16H,2H2,1H3,(H,24,26) |
InChI-Schlüssel |
SOEVYRLAKOUXOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B11158316.png)
![2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11158322.png)
acetic acid](/img/structure/B11158325.png)
![7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158331.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B11158342.png)

![trans-4-({[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11158367.png)
![2-{[(2S)-2-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B11158372.png)
![4-({[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11158384.png)
![5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158394.png)

![1-butyl-N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158406.png)

